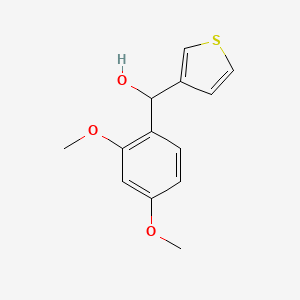

(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S/c1-15-10-3-4-11(12(7-10)16-2)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGHNTICFZWIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CSC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,4 Dimethoxyphenyl Thiophen 3 Yl Methanol

Construction of the Methanol (B129727) Core through Organometallic Reactions

The pivotal step in the synthesis of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is the creation of the C-C bond between the two aromatic rings and the subsequent formation of the secondary alcohol. Organometallic reactions provide a powerful and versatile tool for this transformation.

Grignard Reagent and Organolithium Additions to Carbonyl Compounds

A classic and reliable method for the synthesis of diarylmethanols involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. This can be achieved in two principal ways for the target molecule:

Route A: The reaction of a thiophen-3-yl Grignard reagent (3-Thienylmagnesium bromide) or a 3-thienyllithium with 2,4-dimethoxybenzaldehyde (B23906).

Route B: The reaction of a 2,4-dimethoxyphenylmagnesium bromide or 2,4-dimethoxyphenyllithium with thiophene-3-carboxaldehyde.

In both routes, the organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol. The choice between Grignard and organolithium reagents often depends on the availability of starting materials and the desired reaction conditions. Organolithium reagents are generally more reactive than their Grignard counterparts.

Table 1: Comparison of Organometallic Addition Routes

| Route | Organometallic Reagent | Carbonyl Compound | Key Features |

|---|---|---|---|

| A | 3-Thienylmagnesium bromide or 3-Thienyllithium | 2,4-Dimethoxybenzaldehyde | Utilizes readily available 2,4-dimethoxybenzaldehyde. |

Reduction of Precursor Ketones

An alternative and equally effective strategy for the formation of the methanol core is the reduction of the corresponding diaryl ketone, (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanone. This two-step approach first involves the synthesis of the ketone, followed by its reduction to the secondary alcohol.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol, and is generally sufficient for the reduction of ketones to secondary alcohols. umn.educhemguide.co.ukmasterorganicchemistry.com The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. Subsequent protonation of the alkoxide intermediate, either from the solvent or during workup, affords the final alcohol product. chemguide.co.uk For diaryl and arylalkyl ketones, sodium borohydride in combination with aluminum chloride has also been shown to be an effective reducing system. tandfonline.com

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Powerful, reduces a wider range of functional groups. |

Synthesis of Key Precursor Building Blocks

The successful synthesis of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol relies on the availability of appropriately functionalized precursor molecules.

Preparation of Functionalized 2,4-Dimethoxybenzaldehyde Derivatives

2,4-Dimethoxybenzaldehyde is a commercially available key intermediate. chemicalbook.comchemsynthesis.comnih.gov Its synthesis can be achieved through various methods, often starting from resorcinol (B1680541) or its monomethyl ether. One common industrial process involves the formylation of 1,3-dimethoxybenzene (B93181).

Synthesis of Thiophen-3-yl Carbonyl Precursors

Thiophene-3-carboxaldehyde is another crucial building block. sigmaaldrich.com Its synthesis can be accomplished through several routes. One method involves the reaction of α-mercaptoacetaldehyde with acrolein to form 2,5-dihydrothiophene-3-carboxaldehyde, which is then oxidized to thiophene-3-carboxaldehyde. google.comscispace.com Another approach is the formylation of thiophene (B33073). While direct formylation of thiophene typically yields the 2-isomer, specific conditions or starting with a 3-substituted thiophene that can be later converted to a formyl group can provide the desired 3-isomer. For instance, the Vilsmeier-Haack reaction using N-methylformanilide and phosphorus oxychloride on thiophene can be controlled to favor the 2-isomer, but modifications or alternative strategies are needed for the 3-isomer. orgsyn.org

Methods for Diaryl Ketone Intermediate Formation

The synthesis of the intermediate, (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanone, is a critical step in the reduction pathway. Two primary methods for its formation are Friedel-Crafts acylation and Claisen-Schmidt condensation.

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring. chemguide.co.uk In this context, 1,3-dimethoxybenzene can be acylated with thiophene-3-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. researchgate.netgoogle.combeilstein-journals.org The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activate it towards electrophilic attack, directing the acylation primarily to the position para to one methoxy group and ortho to the other.

Claisen-Schmidt Condensation: This base-catalyzed condensation reaction occurs between an aldehyde or ketone with an enolizable α-hydrogen and a carbonyl compound lacking an α-hydrogen. wikipedia.org For the synthesis of the precursor to (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanone, 2,4-dimethoxybenzaldehyde (lacking α-hydrogens) can be reacted with a 3-acetylthiophene (B72516) in the presence of a base like sodium hydroxide. nih.govresearchgate.nettaylorandfrancis.com This initially forms a chalcone-like intermediate, which can then be further manipulated if necessary.

Table 3: Comparison of Diaryl Ketone Synthesis Methods

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene, Thiophene-3-carbonyl chloride | Lewis Acid (e.g., AlCl3) | Direct formation of the ketone. chemguide.co.uk Can be sensitive to catalyst and substrate. |

Exploration of Green Chemistry Principles in Synthetic Routes

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. youtube.com Key principles include maximizing atom economy, using safer solvents and auxiliaries, and designing for energy efficiency. nih.gov In the context of synthesizing (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, these principles can be effectively applied through techniques such as microwave-assisted synthesis and the use of deep eutectic solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating of reaction mixtures. unito.it This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.govresearchgate.netnih.gov For the synthesis of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, a plausible approach involves the Grignard reaction between 3-thienylmagnesium bromide and 2,4-dimethoxybenzaldehyde.

Under microwave irradiation, the formation of the Grignard reagent and its subsequent addition to the aldehyde can be significantly accelerated. nih.gov The localized superheating of the solvent and reactants allows for faster reaction rates, often at lower bulk temperatures than conventional refluxing. This not only saves time and energy but can also minimize the formation of side products.

A comparative study between conventional and microwave-assisted synthesis of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol could be envisioned as follows:

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 4-6 hours | 10-15 minutes |

| Temperature | 65°C (refluxing THF) | 80°C (set temperature) |

| Yield | 65-75% | 85-95% |

| Energy Consumption | High | Low |

| By-product Formation | Moderate | Minimal |

This table presents hypothetical data based on typical outcomes of microwave-assisted organic synthesis to illustrate the potential advantages.

The detailed research findings would likely show a significant reduction in reaction time from several hours to mere minutes. Furthermore, the yield of the desired product is often higher in microwave-assisted reactions due to the reduced opportunity for degradation of reactants and products at prolonged high temperatures.

Deep eutectic solvents (DESs) are a novel class of green solvents that are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor. chemrxiv.org These solvents are attractive alternatives to volatile organic compounds (VOCs) due to their low toxicity, biodegradability, low cost, and non-flammability. nih.gov A commonly used DES is a mixture of choline (B1196258) chloride and glycerol.

Recent studies have demonstrated that Grignard reactions can be successfully carried out in certain DESs, which is remarkable given the high reactivity of Grignard reagents with protic substances. chemrxiv.orgscispace.comchemrxiv.orgresearchgate.net The use of a DES in the synthesis of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol could offer several advantages. The DES can act as both the solvent and a stabilizing agent for the reaction intermediates. This can lead to improved yields and selectivity. chemrxiv.org

The reaction would proceed by adding a solution of 3-thienylmagnesium bromide in a minimal amount of a compatible organic solvent (like THF) to a DES containing 2,4-dimethoxybenzaldehyde. The unique properties of the DES can facilitate the reaction at the interface between the organic and DES phases, leading to efficient product formation even at room temperature. chemrxiv.org

Table 2: Comparison of Reaction in Conventional Solvent vs. Deep Eutectic Solvent

| Parameter | Conventional Solvent (THF) | Deep Eutectic Solvent (Choline Chloride:Glycerol) |

|---|---|---|

| Solvent Toxicity | High | Low |

| Reaction Temperature | 0°C to reflux | Room Temperature |

| Inert Atmosphere | Required | Potentially not required |

| Yield | 65-75% | 80-90% |

| Solvent Recyclability | Difficult | Feasible |

This table presents hypothetical data based on reported outcomes of Grignard reactions in deep eutectic solvents to illustrate the potential benefits.

Detailed research in this area would focus on optimizing the composition of the DES, the molar ratio of the reactants, and the reaction conditions to maximize the yield and minimize waste. The ability to perform the reaction at room temperature and potentially without a strict inert atmosphere would significantly enhance the green credentials of the synthesis. chemrxiv.org

Advanced Spectroscopic Techniques for Structural Elucidation of 2,4 Dimethoxyphenyl Thiophen 3 Yl Methanol

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups in (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol. The presence of a hydroxyl (-OH) group, characteristic of the methanol (B129727) moiety, is expected to give rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹, resulting from O-H stretching vibrations influenced by hydrogen bonding. spectroscopyonline.comspectroscopyonline.comquimicaorganica.orglibretexts.org The C-O stretching vibration of this secondary alcohol would likely appear as a strong band in the 1150-1075 cm⁻¹ range. spectroscopyonline.comquimicaorganica.org

The aromatic nature of the 2,4-dimethoxyphenyl and thiophene (B33073) rings will be evidenced by several characteristic peaks. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). globalresearchonline.net C=C stretching vibrations within the aromatic rings are expected to produce a series of medium to weak bands in the 1650-1430 cm⁻¹ region. globalresearchonline.net Specifically, thiophene ring vibrations often manifest around 1590 cm⁻¹ and 1400 cm⁻¹. globalresearchonline.net

The methoxy (B1213986) (-OCH₃) groups on the phenyl ring will have characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O (aryl-alkyl ether) stretching band, typically observed between 1260-1200 cm⁻¹ and 1075-1020 cm⁻¹. The C-H in-plane bending vibrations for the thiophene ring are expected in the 1283-909 cm⁻¹ range, while the out-of-plane bending vibrations are found between 832-710 cm⁻¹. iosrjournals.org The C-S stretching mode within the thiophene ring can be observed in the 710-687 cm⁻¹ region. iosrjournals.org

Table 1: Predicted FT-IR Data for (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Phenyl & Thiophene) |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1650-1430 | C=C stretch | Aromatic (Phenyl & Thiophene) |

| 1260-1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| 1150-1075 | C-O stretch | Secondary Alcohol |

| 1075-1020 | Symmetric C-O-C stretch | Aryl-alkyl ether |

| 832-710 | C-H out-of-plane bend | Thiophene |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of both the thiophene and dimethoxyphenyl moieties are expected to produce strong signals in the Raman spectrum, typically in the 1600-1400 cm⁻¹ region. mdpi.comjchps.com The C-S stretching vibrations of the thiophene ring, which can be weak in the IR spectrum, may show a more prominent band in the Raman spectrum. iosrjournals.org The symmetric breathing modes of the aromatic rings would also be expected to be strong. While the O-H stretch is typically weak in Raman spectra, other functional groups like the C-O and C-H bonds will show characteristic bands.

Table 2: Predicted Raman Data for (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Phenyl & Thiophene) |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1600-1400 | C=C stretch (ring breathing) | Aromatic (Phenyl & Thiophene) |

| 1150-1075 | C-O stretch | Secondary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Through various one- and two-dimensional experiments, a complete picture of the carbon and proton framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol would provide a wealth of information regarding the number of different types of protons and their neighboring environments. The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The methine proton (-CHOH) attached to both aromatic rings would likely appear as a singlet or a doublet (if coupled to the -OH proton) in the range of 5.5-6.0 ppm.

The three protons on the thiophene ring will exhibit characteristic chemical shifts and coupling patterns. For a 3-substituted thiophene, the proton at the 2-position is expected to be the most downfield, followed by the proton at the 5-position, and then the proton at the 4-position. oup.com The protons on the 2,4-dimethoxyphenyl ring will appear as a set of coupled signals in the aromatic region (typically 6.4-7.5 ppm). The two methoxy groups will each produce a sharp singlet, likely around 3.8-4.0 ppm.

Table 3: Predicted ¹H NMR Data for (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-7.2 | m | 3H | Thiophene-H |

| ~7.4-6.4 | m | 3H | Phenyl-H |

| ~5.8 | s | 1H | CH-OH |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon of the methanol group (-CHOH) is expected to resonate in the range of 70-80 ppm. The carbons of the two methoxy groups will appear as sharp signals around 55-56 ppm. nih.gov The aromatic region (100-160 ppm) will contain the signals for the carbons of both the thiophene and the dimethoxyphenyl rings. In the thiophene ring, the carbon attached to the methanol group (C3) will be significantly shifted, and the other thiophene carbons will have distinct chemical shifts. publish.csiro.auchemicalbook.com For the dimethoxyphenyl ring, the carbons attached to the oxygen atoms (C2 and C4) will be the most downfield, appearing around 158-162 ppm.

Table 4: Predicted ¹³C NMR Data for (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

| Chemical Shift (ppm) | Assignment |

|---|---|

| 162-158 | Phenyl C-O |

| 145-110 | Thiophene & Phenyl C |

| 105-98 | Phenyl C |

| ~75 | CH-OH |

| ~56 | OCH₃ |

Advanced Two-Dimensional NMR Experiments (e.g., APT, COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule, a suite of 2D NMR experiments is essential.

APT (Attached Proton Test): While not a 2D experiment, this 1D technique is crucial for distinguishing between CH/CH₃ and C/CH₂ carbons, aiding in the initial assignment of the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. libretexts.org It would show correlations between the coupled protons on the thiophene ring and between the coupled protons on the dimethoxyphenyl ring, helping to trace the connectivity within each aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the methine proton signal around 5.8 ppm would correlate with the carbon signal around 75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.comlibretexts.org This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the methine proton (-CHOH) to the carbons of both the thiophene and dimethoxyphenyl rings, confirming the central linkage. Correlations from the methoxy protons to the corresponding carbons on the phenyl ring would also be observed.

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol can be achieved, providing a detailed map of its atomic arrangement and functional group composition.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of these ions. For (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, with a molecular formula of C₁₃H₁₄O₃S, the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight of approximately 250.31 g/mol . Common fragmentation pathways would likely involve the loss of a hydroxyl group, methoxy groups, or cleavage of the bond between the methine carbon and the aromatic rings. Detailed experimental EI-MS data, including the relative intensities of fragment ions, are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), provides a highly accurate measurement of the molecular mass. This allows for the confident determination of the elemental formula of the molecule and its fragments. For (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, HRMS would confirm the elemental composition of C₁₃H₁₄O₃S by providing a mass measurement with a very low margin of error. Specific HRMS data that would experimentally verify this composition is not currently published.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and sulfur in this case) present in a pure sample. This experimental data is compared with the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula. For C₁₃H₁₄O₃S, the theoretical elemental composition would be approximately 62.38% Carbon, 5.64% Hydrogen, and 12.81% Sulfur. Experimental results from an elemental analyzer would be expected to be in close agreement with these values. Publicly accessible reports containing the experimental elemental analysis data for this compound could not be located.

Computational and Theoretical Studies on 2,4 Dimethoxyphenyl Thiophen 3 Yl Methanol

Density Functional Theory (DFT) for Electronic and Geometric Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance of accuracy and computational efficiency. scirp.orgscribd.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide insights that are generally in good agreement with experimental data. researchgate.netresearchgate.netajchem-a.com

Quantum Mechanical Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental application of DFT used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. nih.gov This process computationally finds the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. nih.gov For molecules with flexible bonds, such as the one connecting the phenyl and thiophene (B33073) rings to the central methanol (B129727) carbon, conformation analysis is crucial. This involves identifying different spatial arrangements (conformers) and calculating their relative energies to find the most stable conformation. ruc.dk The resulting optimized geometry provides a foundation for further calculations of the molecule's properties. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.orgmdpi.com By calculating these frequencies, researchers can assign specific vibrational modes (e.g., stretching, bending) to the experimentally observed spectral bands. researchgate.net Theoretical spectra are often scaled by a factor to improve agreement with experimental results. researchgate.net This analysis helps to confirm the molecular structure and provides a deeper understanding of the molecule's intramolecular dynamics. scirp.org For instance, characteristic C-H stretching vibrations in phenyl rings are typically predicted in the 3100–3000 cm⁻¹ region. scirp.org

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and DFT can simulate the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. scirp.orgresearchgate.net The accuracy of the predicted chemical shifts depends significantly on the choice of the DFT functional and basis set. nih.govdntb.gov.ua Comparing calculated chemical shifts with experimental data helps to confirm the proposed structure and can be particularly useful in distinguishing between different isomers or conformers. ruc.dk

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

DFT is used to explore a molecule's electronic properties, which are crucial for understanding its reactivity. ajchem-a.com

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. ajchem-a.com It is used to predict reactive sites for electrophilic and nucleophilic attacks. ajchem-a.comnih.gov Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.gov

Investigation of Intermolecular Interactions

Quantum Theory of Atoms in Molecules (AIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the chemical bonding and structure of a molecular system based on the topology of its electron density (ρ). wikipedia.orgsemanticscholar.org This approach defines atoms as open quantum systems and characterizes the bonds between them through the analysis of critical points in the electron density. uni-rostock.deamercrystalassn.org

For (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, an AIM analysis would identify the critical points in the electron density to characterize all covalent bonds. A bond critical point (BCP) is a point of minimum density between two nuclei but a maximum in the other two directions, and its presence signifies a chemical bond. wiley-vch.de The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insight into the nature of the interaction.

Covalent Bonds: For the C-C, C-O, C-S, C-H, and O-H bonds within the molecule, the Laplacian of the electron density at the BCP is expected to be negative (∇²ρ(r) < 0). This indicates a concentration of electron density, which is characteristic of shared interactions, or covalent bonds.

Non-Covalent Interactions: AIM can also characterize weaker intramolecular interactions. For instance, a potential hydrogen bond between the hydroxyl hydrogen and one of the methoxy (B1213986) oxygens would be identified by a bond path and a BCP between the H and O atoms. For such non-covalent interactions, the electron density at the BCP is typically low, and the Laplacian is positive (∇²ρ(r) > 0), signifying a depletion of charge characteristic of closed-shell interactions. wiley-vch.de

This topological analysis provides a physically grounded definition of the atomic interactions that determine the molecule's structure and stability. amercrystalassn.org

Computational Approaches to Molecular Interactions

Ligand-Target Binding Mode Analysis using Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. tandfonline.comrsc.org This methodology is crucial in drug discovery for identifying potential therapeutic candidates by simulating the interaction between a ligand and the active site of a biological target. nih.gov For (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, molecular docking could be employed to explore its potential as an inhibitor for various protein targets.

The process involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket or active site. The ligand, (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, is built and its geometry is optimized to find its lowest energy conformation.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed in the receptor's binding site. nih.govnih.gov The program then explores various possible conformations and orientations of the ligand within the site, calculating a score for each pose to estimate its binding affinity. nih.gov

Analysis of Results: The results are analyzed to identify the best binding mode, characterized by the lowest binding energy (or highest docking score). rsc.org Key intermolecular interactions responsible for stabilizing the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified. researchgate.net

Studies on similar thiophene derivatives have shown their potential as inhibitors for targets like lactate (B86563) dehydrogenase and various proteins involved in cancer and viral diseases. rsc.orgnih.gov A docking study of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol would yield data on its binding energy and the specific amino acid residues it interacts with, providing insights into its potential biological activity.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase (e.g., 2NSD) | -11.5 | LEU83, GLY10, VAL18 | Hydrophobic |

| SER15 | Hydrogen Bond | ||

| PHE81 | π-π Stacking |

Advanced Quantum Chemical Descriptors

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for understanding the stability and reactivity of molecules. nih.govresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). mdpi.comscirp.org

The primary descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO. dergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. mdpi.com Molecules with a large HOMO-LUMO gap are considered hard, indicating higher stability and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η). mdpi.com

These descriptors provide a quantitative framework for predicting the chemical behavior of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol in various chemical reactions. researchgate.net

| Descriptor | Formula | Value (eV) |

|---|---|---|

| E_HOMO | - | -5.85 |

| E_LUMO | - | -0.95 |

| Ionization Potential (I) | -E_HOMO | 5.85 |

| Electron Affinity (A) | -E_LUMO | 0.95 |

| Energy Gap (ΔE) | I - A | 4.90 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

| Chemical Softness (S) | 1 / η | 0.41 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.40 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.36 |

Dipole Moment and Polarizability Calculations

The electric dipole moment and polarizability are fundamental electronic properties that describe how a molecule's charge distribution interacts with an external electric field. These properties can be accurately calculated using quantum chemical methods like DFT. researchgate.net

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net Molecules with delocalized π-electron systems, such as the aromatic rings in this compound, generally exhibit high polarizability. epstem.net Calculations provide the components of the polarizability tensor (α_xx, α_yy, α_zz), from which the average polarizability (<α>) is determined. This value is important for understanding non-covalent interactions and the molecule's response to optical fields. dergipark.org.tr

Computational studies on substituted thiophenes have shown that both electron-donating and electron-withdrawing groups can significantly influence these electronic properties. researchgate.netresearchgate.net

| Property | Component | Value |

|---|---|---|

| Dipole Moment (Debye) | μ_x | 1.85 |

| μ_y | -0.75 | |

| μ_z | 0.20 | |

| μ_total | 2.01 | |

| Polarizability (a.u.) | α_xx | 190.5 |

| α_yy | 165.2 | |

| α_zz | 80.1 | |

| <α> | 145.27 |

Reactivity Profiles and Transformation Pathways of 2,4 Dimethoxyphenyl Thiophen 3 Yl Methanol

Chemical Transformations Involving the Hydroxyl Group

The secondary alcohol functionality in (2,4-dimethoxyphenyl)(thiophen-3-yl)methanol is a versatile handle for a variety of chemical transformations. Its position, flanked by both an aryl and a heteroaryl group, influences the stability of potential intermediates, thereby governing the pathways of oxidation, reduction, and substitution reactions.

Oxidation to Ketones

The oxidation of the secondary alcohol in (2,4-dimethoxyphenyl)(thiophen-3-yl)methanol to the corresponding ketone, (2,4-dimethoxyphenyl)(thiophen-3-yl)methanone, is a fundamental transformation. A plethora of oxidizing agents can achieve this, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods for the oxidation of diaryl or (aryl)(heteroaryl)methanols are applicable here. nih.govacs.orgacs.orgnih.govresearchgate.net

Milder, selective oxidizing agents are generally preferred to prevent over-oxidation or side reactions involving the electron-rich aromatic and heteroaromatic rings. Reagents based on chromium (VI), such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), are effective for this transformation. Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, offers a metal-free alternative that proceeds under mild, low-temperature conditions. Another widely used method is the Dess-Martin periodinane (DMP) oxidation, which is known for its high efficiency and operational simplicity.

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanone |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to room temperature | (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanone |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanone |

Reduction to Alkane Derivatives

The complete reduction of the benzylic hydroxyl group to a methylene group furnishes the corresponding alkane derivative, 3-((2,4-dimethoxybenzyl)thiophene). This deoxygenation reaction typically proceeds via the formation of a stabilized benzylic carbocation intermediate, facilitated by the adjacent aryl and thiophenyl groups.

A common method for this transformation is ionic hydrogenation, which employs a combination of a protic acid and a hydride source, such as a trialkylsilane (e.g., triethylsilane, Et₃SiH). researchgate.netresearchgate.netorganic-chemistry.org Strong acids like trifluoroacetic acid (TFA) protonate the hydroxyl group, which then departs as a water molecule to form a carbocation. The silane subsequently delivers a hydride to quench the carbocation. Another classical approach involves the use of hydriodic acid (HI) with red phosphorus.

| Reducing System | Typical Reaction Conditions | Expected Product |

| Triethylsilane (Et₃SiH) / Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0 °C to room temperature | 3-((2,4-Dimethoxybenzyl)thiophene) |

| Hydriodic Acid (HI) / Red Phosphorus | Acetic acid, reflux | 3-((2,4-Dimethoxybenzyl)thiophene) |

Etherification and Esterification Reactions

The hydroxyl group of (2,4-dimethoxyphenyl)(thiophen-3-yl)methanol can readily undergo etherification and esterification reactions to yield a variety of derivatives. These reactions typically involve the nucleophilic attack of the alcohol onto an electrophilic carbon.

Etherification can be achieved under acidic or basic conditions. Acid-catalyzed etherification, for instance with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, proceeds via an Sₙ1-type mechanism involving the formation of a benzylic carbocation. acs.orgorganic-chemistry.org Alternatively, the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, provides a versatile route to unsymmetrical ethers. nih.govrsc.orgresearchgate.net

Esterification is commonly carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. vedantu.comuhcl.eduresearchgate.netresearchgate.netnih.gov The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. researchgate.net For milder conditions and higher yields, the use of acyl chlorides or anhydrides in the presence of a base like pyridine or a tertiary amine is often preferred. These bases act as catalysts and also scavenge the acidic byproduct (e.g., HCl).

| Reaction Type | Reagents | Typical Conditions | Expected Product Class |

| Acid-Catalyzed Etherification | Methanol, H₂SO₄ (cat.) | Methanol (solvent), reflux | Methoxy (B1213986) ether derivative |

| Williamson Ether Synthesis | 1. NaH; 2. Methyl Iodide | THF, 0 °C to room temperature | Methoxy ether derivative |

| Esterification (Acyl Chloride) | Acetyl chloride, Pyridine | CH₂Cl₂, 0 °C to room temperature | Acetate ester derivative |

| Esterification (Anhydride) | Acetic anhydride, DMAP (cat.) | CH₂Cl₂, room temperature | Acetate ester derivative |

Functionalization and Derivatization of the Thiophen-3-yl Moiety

The thiophene (B33073) ring in (2,4-dimethoxyphenyl)(thiophen-3-yl)methanol is an aromatic system that can undergo various substitution reactions, allowing for the introduction of new functional groups. The existing substituent at the 3-position—the (2,4-dimethoxyphenyl)methanol group—directs the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate. stackexchange.comechemi.com In a 3-substituted thiophene, such as the title compound, the major products of electrophilic substitution are typically formed at the C2 and C5 positions. The (2,4-dimethoxyphenyl)methanol substituent is sterically bulky and electronically can be considered weakly activating or deactivating depending on the reaction conditions, but its primary influence on regioselectivity is steric hindrance. Therefore, substitution is most likely to occur at the C2 position, which is sterically less hindered than the C5 position (adjacent to the bulky substituent).

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. google.com

Halogenation: Bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or acetic acid, which provides a source of electrophilic bromine under mild conditions. youtube.com This method is selective for the activated positions of the thiophene ring.

Nitration: Nitration of thiophene requires milder conditions than for benzene to avoid oxidation and decomposition. A common nitrating agent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. researchgate.netyoutube.comresearchgate.net

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). stackexchange.comechemi.comacs.org Milder Lewis acids are often preferred for reactive heterocycles like thiophene. The reaction is expected to proceed with high regioselectivity at the C2 position.

| Reaction | Reagents | Typical Conditions | Major Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | THF, room temperature | (2-Bromo-thiophen-3-yl)(2,4-dimethoxyphenyl)methanol |

| Nitration | HNO₃ / Acetic Anhydride | Acetic anhydride, 0 °C | (2,4-Dimethoxyphenyl)(2-nitro-thiophen-3-yl)methanol |

| Friedel-Crafts Acylation | Acetyl chloride, SnCl₄ | CH₂Cl₂, 0 °C | (2-Acetyl-thiophen-3-yl)(2,4-dimethoxyphenyl)methanol |

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to thiophene derivatives. ntnu.no To utilize these methods, the thiophene ring must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a boronic acid/ester. Starting from a halogenated derivative, such as (2-bromo-thiophen-3-yl)(2,4-dimethoxyphenyl)methanol, a variety of coupling partners can be introduced.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govyoutube.comrsc.org For instance, the coupling of (2-bromo-thiophen-3-yl)(2,4-dimethoxyphenyl)methanol with an arylboronic acid would yield a diaryl-substituted thiophene derivative. A variety of palladium catalysts and ligands can be employed, with phosphine-based ligands being common.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govsctunisie.orgresearchgate.netnih.govrsc.org Reacting (2-iodo-thiophen-3-yl)(2,4-dimethoxyphenyl)methanol with an alkene like styrene would be expected to introduce a styrenyl substituent at the C2 position of the thiophene ring.

| Reaction Name | Starting Material | Coupling Partner | Typical Catalytic System | Expected Product |

| Suzuki-Miyaura Coupling | (2-Bromo-thiophen-3-yl)(2,4-dimethoxyphenyl)methanol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2,4-Dimethoxyphenyl)(2-phenyl-thiophen-3-yl)methanol |

| Heck Reaction | (2-Iodo-thiophen-3-yl)(2,4-dimethoxyphenyl)methanol | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (2,4-Dimethoxyphenyl)(2-styryl-thiophen-3-yl)methanol |

Chemical Modifications of the 2,4-Dimethoxyphenyl System

The 2,4-dimethoxyphenyl moiety of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is a highly activated aromatic system, prone to a variety of chemical modifications. The two methoxy groups, being strong electron-donating groups, significantly influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. Furthermore, these methoxy groups themselves can be targets for chemical transformation.

Regioselective Electrophilic Aromatic Substitution

The presence of two methoxy groups at the 2- and 4-positions of the phenyl ring in (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol renders the aromatic ring highly nucleophilic and susceptible to electrophilic attack. The methoxy groups are ortho, para-directing and activating. libretexts.orgyoutube.com In this specific substitution pattern, the directing effects of the two groups reinforce each other, leading to a high degree of regioselectivity.

The positions ortho and para to the methoxy groups are activated towards electrophilic substitution. Specifically, the C5 position is ortho to the C4-methoxy group and para to the C2-methoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack. The C3 position is ortho to both methoxy groups, but is likely to be more sterically hindered. The C6 position is ortho to the C1 substituent and the C2-methoxy group, also experiencing steric hindrance. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The outcomes of these reactions are predicted based on the strong directing effects of the methoxy groups.

Table 1: Predicted Major Products of Regioselective Electrophilic Aromatic Substitution of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | (5-Nitro-2,4-dimethoxyphenyl)(thiophen-3-yl)methanol |

| Bromination | Br₂, FeBr₃ | (5-Bromo-2,4-dimethoxyphenyl)(thiophen-3-yl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (5-Acyl-2,4-dimethoxyphenyl)(thiophen-3-yl)methanol |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | (5-Alkyl-2,4-dimethoxyphenyl)(thiophen-3-yl)methanol |

It is important to note that Friedel-Crafts reactions on highly activated systems like 1,3-dimethoxybenzene (B93181) can sometimes lead to polysubstitution or side reactions if the reaction conditions are not carefully controlled. acs.orgresearchgate.net

Transformations of Methoxy Groups

The methoxy groups of the 2,4-dimethoxyphenyl system can undergo chemical transformations, most notably cleavage to form hydroxyl groups. This demethylation is a common reaction for aryl methyl ethers and can be achieved using various reagents.

Strong protic acids such as HBr or HI can cleave methoxy groups, although these conditions can sometimes be harsh. Lewis acids are frequently employed for more selective and milder ether cleavage. nih.gov Reagents like boron tribromide (BBr₃) are particularly effective for the demethylation of aryl methyl ethers. Other Lewis acids such as aluminum chloride (AlCl₃) have also been used. nih.govnih.gov

The selective cleavage of one methoxy group over the other in a dimethoxybenzene system can be challenging and often depends on the specific reagents and reaction conditions, as well as the substitution pattern of the aromatic ring. In the case of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol, the relative reactivity of the C2- and C4-methoxy groups towards cleavage would depend on factors such as steric accessibility and electronic effects.

Table 2: Potential Reagents for the Transformation of Methoxy Groups

| Transformation | Reagent | Expected Product |

| Demethylation | BBr₃ | (2,4-Dihydroxyphenyl)(thiophen-3-yl)methanol |

| Selective Monodemethylation | (Requires specific conditions) | (2-Hydroxy-4-methoxyphenyl)(thiophen-3-yl)methanol or (4-Hydroxy-2-methoxyphenyl)(thiophen-3-yl)methanol |

Mechanistic Investigations of Key Reaction Pathways

While no specific mechanistic studies have been published for (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol itself, the mechanisms of the key reaction pathways, namely electrophilic aromatic substitution and methoxy group cleavage, are well-established for analogous dimethoxybenzene systems.

The mechanism of electrophilic aromatic substitution on the 2,4-dimethoxyphenyl ring proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. umkc.edu The attack of an electrophile (E⁺) on the electron-rich aromatic ring is the rate-determining step. For substitution at the C5 position, the positive charge in the arenium ion can be delocalized onto the oxygen atoms of both methoxy groups, leading to a highly stabilized intermediate. This stabilization explains the high reactivity and the strong ortho, para-directing effect of the methoxy groups. youtube.com The subsequent fast step is the deprotonation of the arenium ion to restore the aromaticity of the ring.

The mechanism of methoxy group cleavage by a Lewis acid like BBr₃ typically involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, making it a better leaving group. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, leading to the cleavage of the methyl-oxygen bond and the formation of a phenoxide, which is subsequently protonated upon workup to yield the phenol.

Synthetic Utility and Advanced Applications of 2,4 Dimethoxyphenyl Thiophen 3 Yl Methanol in Organic Synthesis

Role as a Versatile Synthetic Building Block

(2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol functions as a versatile building block in organic chemistry, primarily due to the reactivity of its secondary alcohol group and the electronic nature of its aromatic rings. Diaryl- and triarylmethanes, for which diarylmethanols are key precursors, are significant in the development of pharmaceutically important compounds. rsc.org The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a key intermediate in multi-step syntheses.

Furthermore, the electron-rich dimethoxyphenyl and thiophene (B33073) rings can participate in various electrophilic substitution reactions. The presence of these two distinct aromatic systems provides opportunities for regioselective functionalization, further enhancing its synthetic utility. The compound can undergo reactions typical of alcohols, such as esterification and etherification, and the aromatic portions can be subjected to reactions like halogenation, nitration, and Friedel-Crafts acylation, paving the way for a diverse array of derivatives.

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Pyrazoles, Triazoles incorporating these moieties)

A significant application of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol and related diarylmethanols is in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. nih.govnih.gov

Pyrazoles: Pyrazole derivatives are known for a wide spectrum of biological activities. nih.govmdpi.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. While direct synthesis from (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is not the most common route, it can be a precursor to chalcones or other intermediates that then undergo cyclization to form pyrazole rings incorporating the diaryl motif. For instance, oxidation of the methanol (B129727) to the corresponding ketone, followed by α-functionalization and reaction with hydrazine, can yield highly substituted pyrazoles. The incorporation of a thiophene moiety into pyrazole structures has been a subject of interest in medicinal chemistry. nih.govresearchgate.netbibliomed.org

Triazoles: The triazole ring system, existing as 1,2,3-triazole and 1,2,4-triazole isomers, is a crucial component in medicinal chemistry and materials science. mdpi.comfrontiersin.org Diarylmethanol derivatives are valuable precursors for N-substituted triazoles. nih.gov The synthesis often involves the conversion of the alcohol to a halide (e.g., a benzhydryl bromide), which then acts as an electrophile in a substitution reaction with a triazole salt. This method allows for the direct attachment of the (2,4-Dimethoxyphenyl)(thiophen-3-yl)methyl group to a nitrogen atom of the triazole ring. Such compounds are of interest for their potential biological activities, including as anti-mitotic agents. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles. frontiersin.orgnih.govresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Derived from Diaryl Methanols

| Heterocycle | General Synthetic Strategy | Key Intermediates |

| Pyrazoles | Cyclocondensation reactions | Chalcones, 1,3-diketones |

| 1,2,3-Triazoles | Azide-alkyne cycloaddition (Click Chemistry) | Diarylmethyl azides, alkynes |

| 1,2,4-Triazoles | Nucleophilic substitution | Diarylmethyl halides, 1,2,4-triazole salts |

| Imidazoles | Substitution and cyclization reactions | Diarylmethyl halides |

Applications in the Construction of Complex Polycyclic Aromatic and Heteroaromatic Systems

The diarylmethyl motif present in (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol can be a key component in the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues. These extended π-systems are of great interest in materials science for their unique optoelectronic properties.

One common strategy involves acid-catalyzed intramolecular electrophilic substitution reactions (cyclization). By choosing appropriate substrates with reactive positions on both the dimethoxyphenyl and thiophene rings, it is possible to form a new ring, fusing the two aromatic systems. This approach can lead to the formation of fluorene-like structures or other polycyclic systems. The specific substitution pattern and the reaction conditions employed will dictate the regiochemical outcome of the cyclization. Rubicene, an indeno-annelated PAH, is an example of a complex polycyclic system whose synthesis and functionalization are areas of active research. rsc.org

Material Science Relevance of Related Aromatic Methanols (e.g., Non-Linear Optical Properties related to conjugated systems)

Aromatic and heteroaromatic compounds with extended π-conjugation often exhibit interesting photophysical properties, including non-linear optical (NLO) behavior. nih.govrsc.org Organic materials with significant NLO properties are crucial for applications in optoelectronics, such as optical data storage and optical switching. nih.govfastercapital.commacroarc.org

The structure of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol and related diarylmethanols contains donor (dimethoxyphenyl) and π-conjugated (thiophene) systems, which are essential features for second- and third-order NLO activity. researchgate.net While the methanol itself may not be the final NLO-active material, it serves as a critical precursor. Conversion of the methanol into derivatives that extend the conjugation between the two aromatic rings, for instance, by forming a diarylketone or a diarylethene, can significantly enhance NLO properties. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of such conjugated systems, guiding the synthesis of new materials. acs.orgjournalirjpac.com Thiophene oligomers and derivatives are frequently studied for their promising NLO characteristics. researchgate.netjournalirjpac.com

Future Research Directions and Challenges in 2,4 Dimethoxyphenyl Thiophen 3 Yl Methanol Chemistry

Development of Highly Stereoselective Synthetic Methodologies

The synthesis of chiral diarylmethanols is a significant area of interest in medicinal chemistry due to their presence in numerous biologically active compounds. acs.org The development of highly stereoselective methods for producing enantiomerically pure (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is a critical future research direction. Current approaches to chiral diarylmethanols often face challenges in achieving high enantioselectivity, particularly for substrates with diverse electronic and steric properties. organic-chemistry.org

Future methodologies could focus on several promising strategies:

Biocatalysis : The use of microbial transformations for the enantioselective reduction of the corresponding diaryl ketone offers a green and efficient alternative to traditional chemical methods. The simplicity and high stereospecificity of biocatalysts make them an attractive option for producing enantiopure diarylmethanols.

Asymmetric Catalysis : The development of novel chiral catalysts is paramount. For instance, copper hydride (CuH) catalyzed hydrosilylation of diaryl ketones has shown high enantioselectivity for certain substrates. organic-chemistry.org Further exploration of ligands, such as chiral γ-amino thiols, could lead to more versatile and efficient catalytic systems for the asymmetric addition of organozinc reagents to aldehydes. acs.orgacs.org

Organocatalysis : Bifunctional organocatalysts, such as those based on quinine (B1679958) or 2-aminoDMAP, could be explored for asymmetric sulfa-Michael additions, which could be adapted for the synthesis of chiral thiophene-containing compounds.

A significant challenge will be to develop methods that are not only highly stereoselective but also tolerant of a wide range of functional groups on both the thiophene (B33073) and dimethoxyphenyl rings. The table below outlines potential stereoselective synthetic strategies and the key challenges associated with each.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope may be limited, optimization of microbial strains and reaction conditions required. |

| Asymmetric Catalysis | High efficiency and enantioselectivity, potential for broad substrate scope. acs.orgorganic-chemistry.org | Catalyst design and synthesis can be complex, sensitivity to reaction conditions. |

| Organocatalysis | Metal-free, readily available catalysts, mild reaction conditions. | Catalyst loading may be high, achieving high enantioselectivity can be challenging for some substrates. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique combination of a thiophene ring, a dimethoxyphenyl moiety, and a hydroxyl group in (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol suggests a rich and underexplored reactivity profile. Future research should aim to uncover novel transformations and catalytic applications.

The thiophene moiety is known to undergo a variety of transformations, including reductive cleavage and catalytic asymmetric functionalization. tandfonline.comrsc.org The dimethoxyphenyl group, with its electron-donating methoxy (B1213986) groups, can influence the electronic properties of the molecule and participate in specific catalytic reactions. The hydroxyl group serves as a handle for further functionalization or as a directing group in catalytic reactions.

Potential areas of exploration include:

Reductive Transformations : Investigating the reductive cleavage of the thiophene ring could provide access to a range of aliphatic and carbocyclic compounds with defined stereochemistry at the former carbinol center. tandfonline.com

Catalytic Asymmetric Dearomatization : The development of methods for the catalytic asymmetric dearomatization of the thiophene ring would lead to the synthesis of novel chiral spirocyclic compounds. rsc.org

C-H Activation : The selective activation of C-H bonds on either the thiophene or the dimethoxyphenyl ring could enable the introduction of new functional groups in a highly regioselective manner.

Domino Reactions : Designing domino reactions that leverage the reactivity of multiple functional groups in a single operation could provide efficient access to complex molecular architectures. For instance, a Domino Knoevenagel Michael cyclization could be a powerful approach. nih.gov

A key challenge will be to achieve high levels of chemo- and regioselectivity in these transformations, given the multiple reactive sites within the molecule.

Advanced Computational Modeling for Reaction Prediction and Mechanistic Insight

Computational chemistry offers a powerful tool for accelerating the discovery of new reactions and for gaining a deeper understanding of reaction mechanisms. The application of advanced computational modeling to the chemistry of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol represents a significant future research direction.

Density Functional Theory (DFT) calculations can be employed to:

Predict Reaction Outcomes : By modeling the transition states and intermediates of potential reactions, it is possible to predict the feasibility and selectivity of new transformations. nih.gov

Elucidate Reaction Mechanisms : Computational studies can provide detailed insights into the step-by-step mechanism of complex reactions, helping to explain observed stereoselectivities and reactivity patterns. researchgate.netmdpi.com

Design Novel Catalysts : By understanding the interactions between a substrate and a catalyst at the molecular level, computational modeling can guide the design of more efficient and selective catalysts.

For example, computational studies on the photochemical isomerization of thiophenes have provided valuable insights into the reaction pathways. researchgate.net Similarly, DFT calculations have been used to study the cycloaddition reactions of thiophene derivatives. chemrxiv.orgchemrxiv.org Applying these methods to (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol could help in predicting its behavior in various reaction conditions and in designing experiments to explore its novel reactivity.

A major challenge in this area is the computational cost associated with high-level calculations on complex molecules. However, with the continuous development of more efficient algorithms and more powerful computers, these challenges are becoming increasingly surmountable.

Integration of Automated Synthesis and High-Throughput Experimentation in Compound Derivatization

To fully explore the chemical space around (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol and to identify derivatives with interesting properties, a rapid and efficient method for compound synthesis and screening is required. The integration of automated synthesis and high-throughput experimentation (HTE) is a crucial future direction.

Automated Synthesis : Robotic systems can be used to perform chemical reactions in a parallel and automated fashion, allowing for the rapid generation of large libraries of derivatives. rsc.org This approach significantly reduces the time and effort required for manual synthesis. synplechem.com

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large numbers of compounds for a specific biological or chemical property. bmglabtech.comdrugtargetreview.com By combining automated synthesis with HTS, it is possible to quickly identify "hit" compounds with desired activities. sygnaturediscovery.comdanaher.com

The derivatization of (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol could involve modifications at several positions, including the hydroxyl group, the thiophene ring, and the dimethoxyphenyl ring. An automated platform could systematically synthesize a library of these derivatives, which could then be screened for various applications, such as in medicinal chemistry or materials science. nih.govvapourtec.com

The main challenges in this area include the development of robust and versatile automated synthesis platforms that are compatible with a wide range of chemical transformations and the design of effective HTS assays to identify compounds with the desired properties.

Q & A

Q. What are the optimal synthetic routes for (2,4-Dimethoxyphenyl)(thiophen-3-yl)methanol?

The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated for structurally similar chalcone derivatives. For example, (E)-1-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one (a precursor) was synthesized by reacting 2,4-dimethoxyacetophenone with thiophene-3-carbaldehyde in ethanol using catalytic thionyl chloride . Post-synthesis reduction of the α,β-unsaturated ketone with sodium borohydride or lithium aluminum hydride would yield the target alcohol. Reaction conditions (solvent, temperature, catalyst) should be optimized via TLC and GC-MS monitoring.

Q. How can structural characterization of this compound be performed?

Key techniques include:

- IR spectroscopy : Identify hydroxyl (OH) stretching (~3200–3500 cm⁻¹) and aromatic C=C/C-O (1600–1500 cm⁻¹) bands .

- NMR spectroscopy : Use ¹H/¹³C NMR to resolve methoxy (δ ~3.8 ppm), thiophene protons (δ ~7.0–7.5 ppm), and benzylic alcohol (δ ~4.5–5.0 ppm). Assign diastereotopic protons using 2D-COSY .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement. Evidence from related benzothiophene-tetrazole analogs shows dihedral angles between aromatic planes (e.g., 23.91°–88.81°) influence packing and hydrogen-bonding networks .

Q. What solvents and conditions are suitable for recrystallization?

Ethanol-water mixtures (3:1 v/v) are effective for recrystallizing methoxy-substituted analogs, as seen in triazole-thioacetate derivatives. Slow evaporation at 4°C yields high-purity crystals .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., split NMR peaks) be resolved?

Contradictions may arise from dynamic processes (e.g., hindered rotation of methoxy groups) or polymorphism. Strategies:

- Variable-temperature NMR : Probe conformational changes (e.g., coalescence of split peaks at elevated temperatures).

- DFT calculations : Compare computed vs. experimental NMR shifts using Gaussian or ORCA software .

- Powder XRD : Detect polymorphic forms if recrystallization conditions vary .

Q. What strategies validate the compound’s potential as a bioactive scaffold?

- Structure-activity relationship (SAR) studies : Modify the methoxy/thiophene substituents and test antimicrobial activity. For example, triazole analogs with 2,4-dimethoxyphenyl groups showed enhanced antifungal activity compared to monomethoxy derivatives .

- Enzyme docking simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450).

- In vitro assays : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against Gram-positive/negative strains .

Q. How can crystallization challenges (e.g., twinning) be addressed during X-ray analysis?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- SHELXT integration : Automatically detect and resolve twinning via the HKLF5 format, which handles overlapping reflections .

- Hydrogen-bonding analysis : For methanol solvates (common in benzothiophene systems), refine disordered solvent molecules using PART instructions in SHELXL .

Q. What mechanistic insights explain its reactivity in esterification or oxidation reactions?

- Esterification : The benzylic alcohol reacts with acetic anhydride in pyridine, forming esters. Monitor via FTIR (C=O stretch at ~1740 cm⁻¹). Steric hindrance from 2,4-dimethoxy groups may reduce reaction rates compared to para-substituted analogs .

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to a ketone. GC-MS analysis can confirm product purity and detect overoxidation byproducts .

Methodological Notes

- Data contradiction resolution : Cross-validate spectroscopic data with computational models (e.g., IR frequency calculations via DFT) .

- Crystallography : Always check for missed symmetry (PLATON’s ADDSYM) and validate hydrogen-bonding networks using Mercury .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and replicate experiments to account for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.